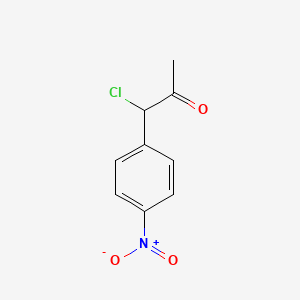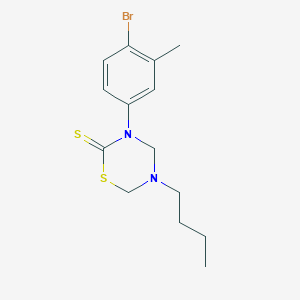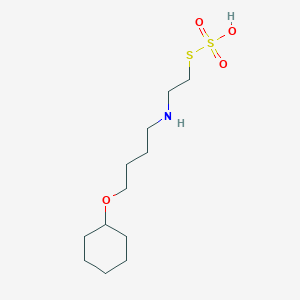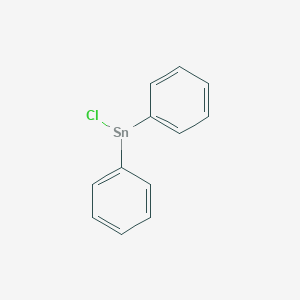
2-Methoxy-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,4-dioxane is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a heterocyclic ether, characterized by a dioxane ring substituted with a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the continuous removal of water using a Dean-Stark apparatus or similar equipment. This ensures a high yield of the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
Scientific Research Applications
2-Methoxy-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological systems, particularly in the analysis of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on cellular processes and disease models.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-1,4-dioxane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of reactive intermediates. These intermediates can further react to produce the final oxidized products .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A structurally similar compound without the methoxy group.
1,3-Dioxane: Another related compound with a different ring structure.
2-Methyltetrahydrofuran: A greener alternative to traditional solvents like tetrahydrofuran and 1,4-dioxane.
Uniqueness of 2-Methoxy-1,4-dioxane
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. The presence of the methoxy group enhances its ability to participate in certain reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
20732-36-9 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methoxy-1,4-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-4-7-2-3-8-5/h5H,2-4H2,1H3 |
InChI Key |
LCQZTTHYFOMGKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




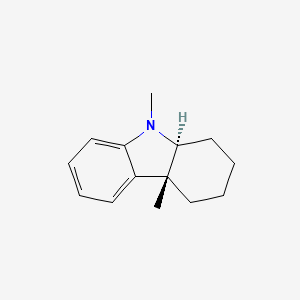




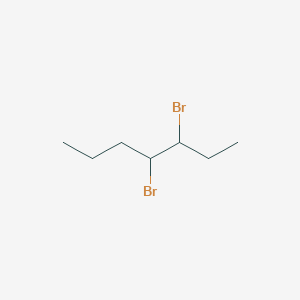

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
